![molecular formula C12H16N2OS B5121902 N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5121902.png)
N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea, commonly known as AHU, is a synthetic compound that belongs to the class of thiourea derivatives. AHU has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. The compound exhibits a wide range of biological activities, making it an attractive candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of AHU involves the inhibition of tubulin polymerization, which is essential for cell division. AHU binds to the colchicine-binding site of tubulin and prevents its polymerization, leading to cell cycle arrest and apoptosis. Moreover, AHU has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
AHU exhibits various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antidiabetic activities. The compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces oxidative stress by increasing the levels of antioxidant enzymes. Furthermore, AHU has been shown to improve glucose homeostasis by increasing insulin sensitivity and reducing insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AHU has several advantages for lab experiments, including its stability and solubility in various solvents. The compound can be easily synthesized using simple methods and purified using standard techniques. However, AHU has some limitations, such as its low bioavailability and poor pharmacokinetic properties. Moreover, AHU exhibits cytotoxicity at high concentrations, which limits its use in in vivo studies.
Direcciones Futuras
AHU has great potential for future research in various fields, including drug discovery, material science, and agriculture. Some possible future directions for research on AHU include:
1. Development of AHU-based anticancer drugs with improved pharmacokinetic properties and reduced toxicity.
2. Investigation of the potential applications of AHU in the treatment of other diseases, such as diabetes and inflammation.
3. Synthesis of AHU-based materials with unique properties, such as high conductivity and catalytic activity.
4. Evaluation of the efficacy of AHU as a plant growth regulator and pesticide.
In conclusion, N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea, or AHU, is a synthetic compound with significant potential for scientific research. The compound exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. AHU has several advantages for lab experiments, but also has some limitations that need to be addressed. Future research on AHU could lead to the development of novel drugs, materials, and agricultural products.
Métodos De Síntesis
AHU can be synthesized using various methods, including the reaction of allyl isothiocyanate with 4-hydroxyphenethylamine hydrochloride, followed by the reaction with sodium thiocyanate. Another method involves the reaction of allylamine with 4-hydroxyphenethyl isothiocyanate, followed by the reaction with ammonium thiocyanate. The purity and yield of the synthesized AHU can be improved by using suitable purification techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
AHU has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. AHU induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, AHU has been shown to inhibit the growth of tumor cells by suppressing the expression of angiogenesis-related genes.
Propiedades
IUPAC Name |
1-[2-(4-hydroxyphenyl)ethyl]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-2-8-13-12(16)14-9-7-10-3-5-11(15)6-4-10/h2-6,15H,1,7-9H2,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQQAHADERHMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NCCC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Hydroxyphenyl)ethyl]-3-prop-2-enylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

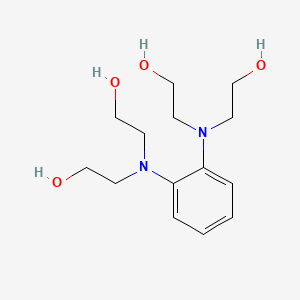
![3-{[(4-fluoro-2-methoxybenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5121832.png)
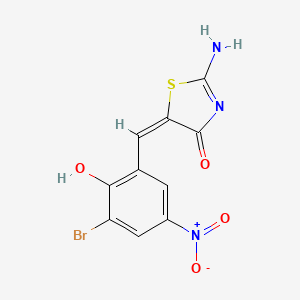
![2-chloro-N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]benzamide](/img/structure/B5121848.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide](/img/structure/B5121852.png)
![[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B5121866.png)
![4-isopropoxy-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5121871.png)
![3-chloro-4-ethoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5121881.png)
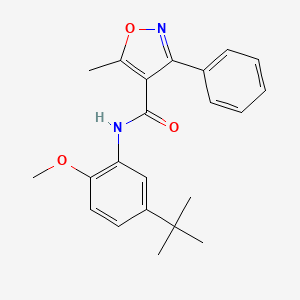
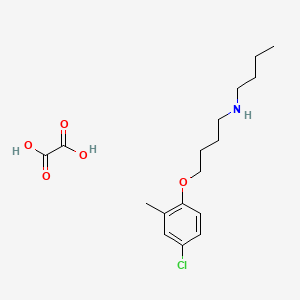
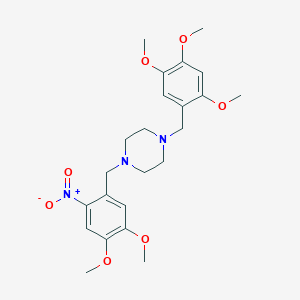
![4-(4-bromophenyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5121913.png)
![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![3-(2,4-dichlorophenyl)-5-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5121918.png)